molecular formula C19H19N3OS B2367890 4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide CAS No. 478256-78-9

4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2367890
CAS No.: 478256-78-9
M. Wt: 337.44
InChI Key: RSLFVGMJMZTKFL-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic aromatic organic compounds that consist of a benzene ring fused to a thiazole ring . They have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects . Piperidine is a widely used structural motif in medicinal chemistry and has been associated with a variety of pharmacological properties.


Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The specific structure of “4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide” would likely involve additional functional groups attached to this core structure, but without specific information, it’s difficult to provide a detailed analysis.


Chemical Reactions Analysis

Benzothiazoles are known to be involved in a variety of chemical reactions. They can undergo reactions such as acylation, alkylation, and halogenation . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For example, 4-(1,3-benzothiazol-2-yl)butanoic acid, a related compound, is a solid at room temperature, has a molecular weight of 221.28, and a melting point of 145-146°C .

Scientific Research Applications

Diuretic Activity

  • Synthesis and Diuretic Activity : A study synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides, including a compound similar to 4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide. This compound was screened for diuretic activity and showed promising results (Yar & Ansari, 2009).

Antimicrobial Agents

  • Novel Benzothiazole Derivatives as Antimicrobial Agents : Research on benzothiazole derivatives, similar in structure to the compound , has shown significant antimicrobial activity against various bacterial and fungal species (Incerti et al., 2017).
  • Antibacterial and Antifungal Evaluation : Another study focused on synthesizing a compound with a benzothiazol-2-ylcarbamoyl group, exhibiting notable antibacterial and antifungal activities (Senthilkumar et al., 2021).

Cancer Research

  • Antitumor Activity of Benzothiazole Derivatives : A study synthesized and evaluated a series of benzothiazole derivatives, including compounds structurally related to this compound, for their antitumor activity. The findings revealed significant antitumor effects in some derivatives (Ostapiuk et al., 2017).

Miscellaneous Applications

  • Synthesis of Heterocyclic Compounds : Benzothiazole derivatives are used in the synthesis of various heterocyclic compounds, offering potential applications in different fields of chemistry and pharmacology (Ahmed, 2007).
  • Neurotoxicity and Hepatotoxicity Evaluation : Research involving benzothiazole derivatives also includes evaluations for neurotoxic and hepatotoxic effects, contributing to a broader understanding of their safety profile in pharmacological applications (Siddiqui et al., 2009).

Safety and Hazards

The safety and hazards associated with a compound also depend on its exact structure. For example, 4-(1,3-benzothiazol-2-yl)butanoic acid has been associated with certain hazards, including being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Benzothiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their mechanisms of action, and investigating their potential uses in medicine and other fields .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-19(20-15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-21-16-8-4-5-9-17(16)24-18/h1-9,14H,10-13H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLFVGMJMZTKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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